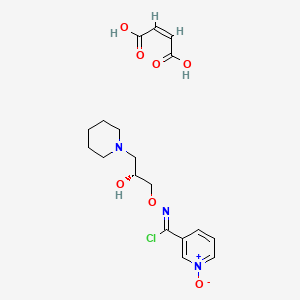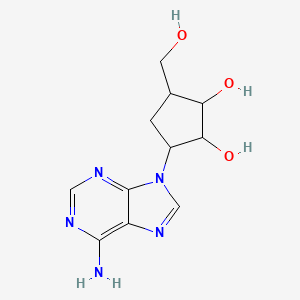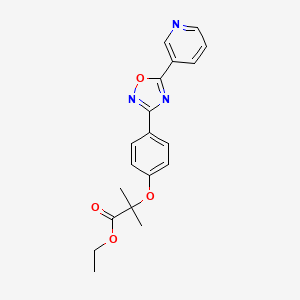
2-Methyl-2-(4-(5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl)phenoxy)propanoic acid, ethyl ester
Descripción general
Descripción
AT-308 is a bio-active chemical.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 2-Methyl-2-(4-(5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl)phenoxy)propanoic acid, ethyl ester has been involved in various synthesis processes. For example, a study by Zhang Dan-shen (2009) elaborates on synthesizing a related compound, 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, highlighting the methods and yields of such syntheses and confirming the structure using IR, 1HNmR, and MS techniques (Zhang Dan-shen, 2009).
- Another study by Santilli and Morris (1979) discusses the synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, including a related compound. This study offers insights into the chemical reactions and structural modifications used in the synthesis process (Santilli & Morris, 1979).
Applications in Herbicide and Pesticide Development
- The compound has applications in the development of herbicides and pesticides. For instance, Rick, Slife, and Banwart (1987) explored the adsorption of selective grass herbicides by soils and sediments, where a related compound, the propynyl ester of CGA-82725, was examined for its adsorption properties and conversion to the active form in soil (Rick, Slife & Banwart, 1987).
- Additionally, studies by Karabasanagouda et al. (2007) and Holla et al. (2004) focused on synthesizing new 1,3,4-oxadiazoles with potential antimicrobial and insecticidal activities, demonstrating the compound's relevance in these areas (Karabasanagouda, Adhikari & Shetty, 2007); (Holla, Prasanna, Poojary, Rao, Shridhara & Bhat, 2004).
Biological and Medical Research
- In the biological and medical research domain, Bedford et al. (1986) examined nonquaternary cholinesterase reactivators, investigating compounds including 3-substituted 5-[(hydroxyimino)methyl]-1,2,4-oxadiazoles for their reactivation abilities, which are relevant to organophosphonate-inhibited acetylcholinesterase (Bedford, Howd, Dailey, Miller, Nolen, Kenley, Kern & Winterle, 1986).
- Another study by Ammal, Prajila, and Joseph (2018) investigated the corrosion inhibition properties of 1,3,4-oxadiazole derivatives, including a similar compound, for mild steel in sulfuric acid. This research highlights the potential of such compounds in industrial applications (Ammal, Prajila & Joseph, 2018).
Propiedades
IUPAC Name |
ethyl 2-methyl-2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-4-24-18(23)19(2,3)25-15-9-7-13(8-10-15)16-21-17(26-22-16)14-6-5-11-20-12-14/h5-12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUZJAMAMASQDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10961299 | |
| Record name | Ethyl 2-methyl-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(4-(5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl)phenoxy)propanoic acid, ethyl ester | |
CAS RN |
40915-84-2 | |
| Record name | AT-308 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040915842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-methyl-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol](/img/structure/B1667585.png)
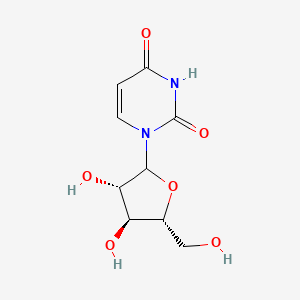
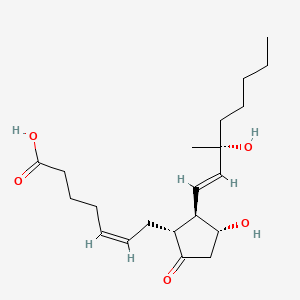
![(S)-6-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-5-(4-hydroxyisoxazolidine-2-carbonyl)-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1667588.png)
